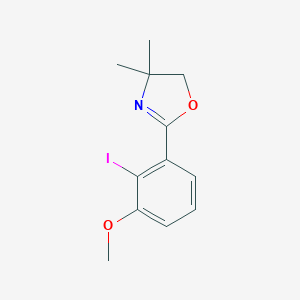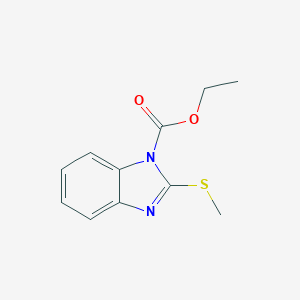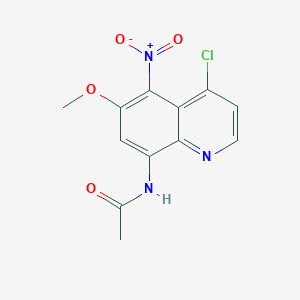
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can lead to the activation of certain genes that are involved in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments include its unique mechanism of action and its potential applications in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are many future directions for research on 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Some potential areas of study include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments.
合成法
The synthesis of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2-iodo-3-methoxybenzaldehyde with 4,4-dimethyl-2,5-dioxo-1,3-oxazolidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been studied for its potential applications in various scientific research fields. It has been found to have a unique mechanism of action that makes it a promising candidate for use in drug discovery and development. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
|---|---|
分子式 |
C12H14INO2 |
分子量 |
331.15 g/mol |
IUPAC名 |
2-(2-iodo-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14INO2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7H2,1-3H3 |
InChIキー |
OVHKRTMOVCLNRB-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
正規SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)


![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
